4-Nitrocinnamaldehyde CAS number and IUPAC name
4-Nitrocinnamaldehyde CAS number and IUPAC name
An In-depth Technical Guide to 4-Nitrocinnamaldehyde for Researchers and Drug Development Professionals
Introduction
4-Nitrocinnamaldehyde is an aromatic organic compound that belongs to the cinnamaldehyde family. It is characterized by a benzene ring substituted with a nitro group at the para position and an unsaturated aldehyde side chain. This molecule serves as a versatile building block in organic synthesis and has garnered significant interest in medicinal chemistry due to its biological activities. This guide provides a comprehensive overview of 4-nitrocinnamaldehyde, from its fundamental chemical properties and synthesis to its applications, with a focus on insights relevant to researchers in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
4-Nitrocinnamaldehyde is most commonly available as the trans or (E)-isomer, which is the more stable configuration.
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-enal | [1] |
| CAS Number | 49678-08-2 (trans-isomer)[2][3][4], 1734-79-8 (unspecified isomer)[1][5][6] | |
| Molecular Formula | C₉H₇NO₃ | [1][3][5] |
| Molecular Weight | 177.16 g/mol | [1][2][3] |
| Appearance | Light yellow to brown solid/powder | |
| Melting Point | 140-143 °C | [2] |
| Synonyms | p-Nitrocinnamaldehyde, trans-4-Nitrocinnamaldehyde | [1][5] |
Synthesis of 4-Nitrocinnamaldehyde
The most common and efficient method for synthesizing 4-nitrocinnamaldehyde is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an aliphatic aldehyde or ketone. In this case, 4-nitrobenzaldehyde is reacted with acetaldehyde in the presence of a base.
Rationale for Experimental Design:
The choice of a base is critical; a mild base like sodium hydroxide is sufficient to deprotonate the alpha-carbon of acetaldehyde, forming an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The subsequent dehydration of the aldol addition product is facile due to the formation of a conjugated system, which is the thermodynamic driving force for the reaction. Ethanol or an ethanol/water mixture is often used as a solvent to dissolve the reactants.
Step-by-Step Experimental Protocol:
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Reagent Addition : Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) to the flask.
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Acetaldehyde Addition : While stirring vigorously, add acetaldehyde (1.1 equivalents) dropwise to the reaction mixture. The temperature should be maintained below 10°C to minimize side reactions of acetaldehyde.
-
Reaction Progression : Allow the reaction to stir in the ice bath for 2-3 hours, and then at room temperature for an additional 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base. The solid product will precipitate out.
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Purification : Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 4-nitrocinnamaldehyde.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 4-Nitrocinnamaldehyde.
Applications in Research and Drug Development
Antibacterial and Antibiofilm Activity
Recent studies have highlighted the potential of 4-nitrocinnamaldehyde as a potent antimicrobial agent. It has demonstrated significant antibacterial and antibiofilm activities against both Gram-negative uropathogenic Escherichia coli (UPEC) and Gram-positive Staphylococcus aureus.[7]
| Organism | Activity | MIC | Reference |
| Uropathogenic E. coli (UPEC) | Antibacterial & Antibiofilm | 100 µg/mL | [7] |
| Staphylococcus aureus | Antibacterial & Antibiofilm | 100 µg/mL | [7] |
The mechanism of its antibiofilm activity involves the inhibition of bacterial motility and the reduction of extracellular polymeric substance (EPS) production.[7] This makes 4-nitrocinnamaldehyde and its derivatives promising candidates for the development of new therapeutics to combat biofilm-associated infections, which are notoriously resistant to conventional antibiotics.[7]
Synthetic Intermediate
The conjugated system and the reactive aldehyde group make 4-nitrocinnamaldehyde a valuable intermediate in organic synthesis. It can be used in various reactions, such as:
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Reductions : The aldehyde can be selectively reduced to an alcohol, or the nitro group can be reduced to an amine, leading to different bifunctional molecules.
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Wittig and Horner-Wadsworth-Emmons reactions : To further extend the conjugated system.
-
Michael additions : The α,β-unsaturated system is susceptible to nucleophilic attack.
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Synthesis of heterocyclic compounds : It serves as a precursor for various nitrogen-containing heterocycles.
For instance, it has been used in the preparation of 2,2′-[(E)-3-(4-nitrophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one).[2]
Spectroscopic Analysis
The structure of 4-nitrocinnamaldehyde can be unequivocally confirmed by various spectroscopic methods.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characteristic of the trans configuration, with a large coupling constant for the vinylic protons.[8][9][10]
| Proton Assignment | Chemical Shift (ppm) (approx.) | Multiplicity | Coupling Constant (J, Hz) (approx.) |
| Aldehydic-H | 9.7-9.8 | d | ~7.5 |
| Aromatic-H (ortho to NO₂) | 8.2-8.3 | d | ~8.8 |
| Aromatic-H (meta to NO₂) | 7.7-7.8 | d | ~8.8 |
| Vinylic-H (β to C=O) | 7.5-7.6 | d | ~16 |
| Vinylic-H (α to C=O) | 6.7-6.8 | dd | ~16, ~7.5 |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) (approx.) | Functional Group | Vibration |
| 1680-1700 | C=O (Aldehyde) | Stretching |
| 1625-1645 | C=C (Alkene) | Stretching |
| 1510-1530 & 1340-1360 | NO₂ (Nitro group) | Asymmetric & Symmetric Stretching |
| 970-980 | =C-H (trans-alkene) | Out-of-plane bend |
Mass Spectrometry (MS)
The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern.[6]
| m/z | Fragment |
| 177 | [M]⁺ (Molecular ion) |
| 160 | [M - OH]⁺ |
| 130 | [M - NO₂ - H]⁺ |
| 102 | [C₇H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Safety and Handling
4-Nitrocinnamaldehyde is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Safe Handling Protocol
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11][12][13]
-
Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12][13]
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12][13] Wash hands thoroughly after handling.[11][12]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[12]
-
Spills : In case of a spill, avoid generating dust.[13] Use a HEPA-filtered vacuum for cleanup.[13]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Nitrocinnamaldehyde is a compound of significant utility in both synthetic chemistry and as a lead for drug discovery. Its straightforward synthesis and versatile reactivity make it an important precursor for more complex molecules. Furthermore, its demonstrated efficacy as an antibiofilm agent opens up new avenues for the development of novel treatments for persistent bacterial infections. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to exploit its full potential.
References
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Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS | CAS 555-16-8 MSDS. [Link]
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National Institutes of Health. (2022, June 29). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC. [Link]
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National Institutes of Health. 4-Nitrocinnamaldehyde | C9H7NO3 | CID 5354135 - PubChem. [Link]
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National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. [Link]
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National Institute of Standards and Technology. 4-Nitrocinnamaldehyde. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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University of Utah Chemistry Department. gHMQC NMR Spectrum. [Link]
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ResearchGate. (PDF) Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin. [Link]
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